5-amino-6-nitro-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one: is a heterocyclic compound that belongs to the indene family This compound is characterized by the presence of an amino group at the 5th position and a nitro group at the 6th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 2,3-dihydro-1H-inden-1-one followed by the introduction of the amino group. One common method involves the following steps:
Nitration: The starting material, 2,3-dihydro-1H-inden-1-one, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 6th position of the indene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), iron powder, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It serves as a probe in studying biological pathways and enzyme functions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-amino-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with the active sites of proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-amino-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
6-nitro-2,3-dihydro-1H-inden-1-one:
5-nitro-2,3-dihydro-1H-inden-1-one: Similar structure but different substitution pattern, leading to varied chemical properties.
Uniqueness
The presence of both amino and nitro groups in 5-amino-6-nitro-2,3-dihydro-1H-inden-1-one makes it a versatile compound with unique reactivity. This dual functionality allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-amino-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8N2O3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2,10H2 |
InChI Key |
RBUVYXAQENXHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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